Benzyl 2-methoxypropanoate
Description
Benzyl 2-methoxypropanoate is an ester derivative of propanoic acid, featuring a benzyl ester group and a methoxy substituent at the β-position of the propanoic acid backbone. The compound’s applications likely include roles as a synthetic intermediate in organic chemistry, fragrance formulation, or polymer modification. Its reactivity and stability are influenced by the electron-donating methoxy group and the benzyl ester’s susceptibility to hydrolysis or catalytic hydrogenation .
Properties
CAS No. |
111682-17-8 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
benzyl 2-methoxypropanoate |
InChI |
InChI=1S/C11H14O3/c1-9(13-2)11(12)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
IUOTWWDNELOZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-methoxypropanoate can be synthesized through the esterification reaction between benzyl alcohol and 2-methoxypropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester functional group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, 2-methoxypropanol.
Substitution: Various substituted benzyl esters.
Scientific Research Applications
Benzyl 2-methoxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the fragrance industry for its pleasant aroma and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of benzyl 2-methoxypropanoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release benzyl alcohol and 2-methoxypropanoic acid, which may exert their effects through different biochemical pathways. The benzyl group can interact with cellular receptors, while the methoxypropanoate moiety may influence metabolic processes.
Comparison with Similar Compounds
Ethyl 2-[(Benzyloxy)methoxy]propanoate (CAS 19589-25-4)
Structural Differences :
- Replaces the benzyl ester with an ethyl ester.
- Features an additional methoxy group bonded via a benzyloxy-methoxy linkage.
Key Properties : - Molecular Formula: C₁₃H₁₈O₄ vs. Benzyl 2-methoxypropanoate’s expected C₁₁H₁₄O₃.
- The extended methoxy chain could increase polarity and solubility in polar solvents .
Benzyl 2-(Aminooxy)-3-Methoxypropanoate
Structural Differences :
- Substitutes the β-methoxy group with an aminooxy (-ONH₂) group. Key Properties:
- Functional Group Reactivity: The aminooxy group introduces nucleophilic character, enabling conjugation with carbonyl compounds (e.g., ketones or aldehydes). This contrasts with the inert methoxy group in this compound, which primarily influences electronic effects .
Methyl Benzoate (CAS 93-58-3)
Structural Differences :
- Simpler aromatic ester lacking the methoxy-propanoate backbone. Key Properties:
- Volatility: Methyl benzoate’s lower molecular weight (C₈H₈O₂, MW 136.15 g/mol) results in higher volatility compared to this compound (estimated MW ~194.23 g/mol).
- Applications: Widely used as a fragrance component, whereas the methoxy group in this compound may enhance its stability in polymer matrices .
Physical Properties
*Estimated based on analogs.
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